Oncopeltus antibacte-rial peptide 4
Description
Overview of Innate Immunity and Host Defense Mechanisms
Innate immunity represents the first line of defense against invading pathogens in a wide range of organisms, from insects to humans. mdpi.com This non-specific defense system is characterized by a rapid response to microbial threats. In insects, the innate immune system is particularly crucial and involves both cellular and humoral responses. The humoral response includes the production of a variety of antimicrobial peptides (AMPs), which are key effectors in eliminating bacteria and fungi. mdpi.comnih.gov These peptides are synthesized primarily in the fat body (an organ analogous to the vertebrate liver) and secreted into the hemolymph, the insect equivalent of blood. nih.gov The activation of AMP gene expression is typically triggered by the recognition of microbial components, such as peptidoglycan from bacteria or β-1,3-glucan from fungi, through signaling pathways like the Toll and Imd pathways. mdpi.com
General Significance of Antimicrobial Peptides in Biological Systems
Antimicrobial peptides are a diverse group of molecules, generally small, cationic, and amphipathic, that exhibit broad-spectrum activity against bacteria, fungi, and even some viruses and parasites. mdpi.comfrontiersin.org Their primary mode of action often involves disrupting the microbial cell membrane, leading to cell death. mdpi.com However, some AMPs can also translocate across the membrane to inhibit intracellular processes such as DNA replication, protein synthesis, or cell wall formation. mdpi.comoncotarget.com The widespread presence and effectiveness of AMPs across the animal and plant kingdoms underscore their fundamental role in host defense. unito.it Due to their unique mechanisms of action, which differ from conventional antibiotics, AMPs are of considerable interest as potential new therapeutic agents to combat the rise of antibiotic-resistant pathogens. frontiersin.orgmdpi.com
Oncopeltus fasciatus as a Source for Novel Antimicrobial Peptides
The large milkweed bug, Oncopeltus fasciatus, has emerged as a valuable model organism for the discovery of novel antimicrobial peptides. researchgate.net This insect, belonging to the order Hemiptera, possesses a robust innate immune system capable of defending against a variety of microbial challenges. asm.org Its relative ease of rearing in laboratory settings and its well-characterized biology make it an ideal subject for immunological studies. nih.govbugguide.net Research on O. fasciatus has led to the identification of several AMPs, including the proline-rich peptide Oncocin. nih.govnih.gov The study of the immune response in O. fasciatus, particularly in response to bacterial infection, has provided significant insights into the diversity and function of insect AMPs. researchgate.net
Historical Context of Oncopeltus antibacterial peptide 4 (Oncocin) Research
Oncocin is a proline-rich antimicrobial peptide that was identified from Oncopeltus fasciatus. nih.gov It is particularly noted for its activity against Gram-negative bacteria. nih.govacs.org Unlike many other AMPs that target the cell membrane, Oncocin and other proline-rich AMPs (PrAMPs) act by entering the bacterial cell and inhibiting intracellular targets. oncotarget.comnih.gov
Initial research focused on identifying and characterizing the native peptide. Subsequent studies have explored its mechanism of action, revealing that it targets the bacterial ribosome, thereby inhibiting protein synthesis. oncotarget.cominnislab.org This mode of action is distinct from many conventional antibiotics, making Oncocin a promising candidate for further development. To improve its potential as a therapeutic agent, researchers have created and tested various synthetic analogs of Oncocin. These modifications have aimed to enhance its stability, particularly in serum, and broaden its spectrum of activity. nih.govacs.orgdigitellinc.com For instance, a derivative known as Onc72 has shown high activity against Escherichia coli in animal infection models. researchgate.net
| Key Research Finding | Description |
| Discovery and Initial Characterization | Oncocin (VDKPPYLPRPRPPRRIYNR-NH2) was identified as a novel proline-rich antibacterial peptide from Oncopeltus fasciatus. nih.gov |
| Mechanism of Action | Oncocin penetrates the bacterial cell membrane without causing lysis and inhibits protein synthesis by binding to the 70S ribosome. oncotarget.comnih.govinnislab.org |
| Optimization and Analog Development | Synthetic derivatives of Oncocin, such as Onc72, have been developed with increased stability and enhanced activity against Gram-negative pathogens. nih.govdigitellinc.comresearchgate.net |
| Intracellular Target | While initially thought to primarily target the heat-shock protein DnaK, further studies confirmed that the primary target of Oncocin is the bacterial ribosome. oncotarget.cominnislab.org |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VDKPPYLPRPPPPRRIYNNR |
Origin of Product |
United States |
Ii. Discovery, Isolation, and Primary Characterization of Oncopeltus Antibacterial Peptide 4
Identification from Oncopeltus fasciatus Hemolymph
The initial identification of antibacterial activity in the hemolymph of insects dates back to the 1970s in species like the giant silk moths Samia cynthia and Hyalophora cecropia. nih.gov This foundational work paved the way for the investigation of similar activities in other insects, including Oncopeltus fasciatus. The hemolymph, the insect equivalent of blood, is a primary source for identifying these immune-related molecules. nih.govmdpi.com The search for novel AMPs in O. fasciatus involved the collection of hemolymph and subsequent analysis for its ability to inhibit bacterial growth. This process confirmed the presence of potent antibacterial agents within the hemolymph of this insect species.
Induction by Pathogen Challenge or Injury
The production of many insect AMPs is not constitutive but is instead induced upon exposure to pathogens or physical injury. This response is a hallmark of the insect's innate immune system. nih.govsemanticscholar.org In Oncopeltus fasciatus, studies have shown that challenging the insect with bacteria leads to a significant increase in the levels of antibacterial peptides in the hemolymph. researchgate.net This induction is a critical defense strategy, allowing the insect to mount a robust response against invading microorganisms. The process of induction can be experimentally triggered by injecting insects with non-pathogenic bacteria or bacterial components like lipopolysaccharides (LPS), leading to the upregulation of genes encoding AMPs. semanticscholar.orgnih.gov This controlled induction is a key step in obtaining sufficient quantities of the peptide for purification and characterization.
Initial Biochemical Purification and Molecular Weight Estimation
Following the confirmation of induced antibacterial activity, the next step involves the purification of the responsible peptides from the hemolymph. A common technique employed for this is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.net This method separates molecules based on their hydrophobicity, allowing for the isolation of individual peptide fractions.
The collected fractions are then tested for their antibacterial activity to identify those containing the active compounds. Once a purified active fraction is obtained, its molecular weight is estimated. Techniques like mass spectrometry are frequently used for this purpose. nih.govnih.gov This provides an initial characterization of the purified peptide.
Table 1: Purification and Characterization Techniques
| Technique | Purpose | Reference |
|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purification of peptides from hemolymph. | nih.govresearchgate.net |
| Mass Spectrometry | Estimation of the molecular weight of the purified peptide. | nih.govnih.gov |
Early Sequence Analysis and Designation as Oncopeltus antibacterial peptide 4
After purification and initial characterization, the precise amino acid sequence of the peptide is determined. Edman degradation was a classical method for this purpose, though modern approaches often involve mass spectrometry-based sequencing. nih.gov The obtained sequence is then compared with known peptide sequences in databases to identify any similarities or novel features. nih.gov
This sequence information is crucial for its classification and naming. Based on its unique sequence and origin from Oncopeltus fasciatus, the peptide was designated as Oncopeltus antibacterial peptide 4. This nomenclature follows a common practice in the field where peptides are named after the insect species from which they were isolated, often with a numerical designation to distinguish between different peptides from the same organism.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Oncopeltus antibacterial peptide 4 |
Iii. Classification and Molecular Architecture of Oncopeltus Antibacterial Peptide 4
Membership in the Proline-Rich Antimicrobial Peptide (PrAMP) Family
Oncopeltus antibacterial peptide 4 is definitively classified as a proline-rich antimicrobial peptide (PrAMP). nih.gov This classification is based on its high proline content and its mode of action, which is characteristic of this peptide family. nih.govnih.gov PrAMPs are a distinct group of host defense peptides known for their prevalence in both invertebrates and vertebrates. nih.govnih.gov They are a key component of the innate immune response, offering protection against various pathogens. nih.gov Unlike many other antimicrobial peptides that act by disrupting the cell membrane, PrAMPs often have intracellular targets. nih.govnih.gov
Primary Sequence Elucidation and Key Amino Acid Composition
The primary sequence of Oncopeltus antibacterial peptide 4 has been determined, revealing a composition rich in specific amino acids that are fundamental to its structure and function.
The elucidated amino acid sequence of Oncopeltus antibacterial peptide 4 is: VDKPPYLPRPPPPRRIYNNR nih.gov
A defining characteristic of Oncopeltus antibacterial peptide 4 is its exceptionally high proline content, which constitutes 30% of its 20 amino acids. nih.gov Proline residues are not uniformly distributed but are found in clusters and specific motifs throughout the peptide chain. This high proline content is a signature feature of the PrAMP family. nih.govnih.gov
The peptide also features a significant number of cationic amino acids, accounting for 25% of its residues. nih.gov These positively charged residues, primarily arginine (R), are crucial for the peptide's interaction with the negatively charged components of bacterial cells. The combination of proline and cationic residues is a hallmark of many PrAMPs and is essential for their antimicrobial activity. nih.gov
Structural Motifs and Recurring Patterns (e.g., Pro-Arg-Pro motifs)
The sequence of Oncopeltus antibacterial peptide 4 contains recurring structural motifs that are characteristic of the PrAMP family. Notably, it includes Pro-Arg-Pro (PRP) motifs, which are typical for this class of peptides. nih.gov These motifs are believed to play a critical role in the peptide's interaction with its molecular targets within the bacterial cell. nih.govnih.gov
Sequence Homology and Phylogenetic Relationships with Other PrAMPs (e.g., Pyrrhocoricin, Metalnikowins)
Oncopeltus antibacterial peptide 4 exhibits significant sequence homology with other insect-derived PrAMPs. It shares a 77.8% identity with pyrrhocoricin, a PrAMP isolated from the firebug Pyrrhocoris apterus, and a 76.9% identity with metalnikowin-1 from the green shield bug Palomena prasina. nih.gov Pyrrhocoricin is a 20-amino-acid peptide with two PRP motifs and is known to inhibit the growth of various Gram-negative bacteria. nih.gov Metalnikowins are a group of four peptides, each containing a high proportion of proline residues. nih.gov This high degree of sequence similarity underscores a close phylogenetic relationship among these hemipteran PrAMPs and suggests a conserved evolutionary origin and likely similar mechanisms of action. nih.gov
Iv. Biosynthesis and Regulation of Oncopeltus Antibacterial Peptide 4 Expression
Transcriptional and Translational Mechanisms in Oncopeltus fasciatus
The synthesis of antimicrobial peptides in O. fasciatus begins with the transcription of AMP genes into messenger RNA (mRNA) within the cells of the fat body, which is functionally analogous to the mammalian liver, and other tissues like the serosa in eggs. researchgate.netekb.eg The availability of the O. fasciatus genome and various transcriptome datasets has confirmed the presence of the genetic architecture required for this process. nih.govnih.govusda.gov
Like most insect AMPs, those in O. fasciatus are translated from mRNA as larger, inactive precursor proteins or "propeptides." nih.gov This translational step is followed by post-translational modifications, where the propeptide is cleaved by specific proteases to release the smaller, active mature peptide. This mechanism prevents the potentially cytotoxic effects of the AMPs on the host's own cells and allows for their safe storage and rapid activation when needed. Functional genetic tools, such as RNA interference (RNAi), have been successfully used in O. fasciatus to study gene function, providing a method to investigate the specific roles of genes involved in these translational and activation processes. nih.gov
Host Immune Response Pathways Influencing Peptide Induction
The induction of AMP gene expression in O. fasciatus is governed by conserved innate immune signaling pathways that recognize pathogen-associated molecular patterns (PAMPs), such as components of bacterial cell walls. wikipedia.org RNA sequencing analysis of O. fasciatus has demonstrated a massive upregulation of AMP transcripts following an immune challenge, confirming the activity of these induction pathways. researchgate.net The primary pathways involved are the Toll and Immune Deficiency (IMD) pathways.
Toll Pathway: Primarily activated by lysine-type peptidoglycan from Gram-positive bacteria and fungal β-glucans, the Toll pathway is crucial for defense against these microbes. frontiersin.org Upon pathogen recognition, a series of protease cascades activates the cytokine Spätzle, which binds to the Toll receptor. This initiates an intracellular signaling cascade culminating in the activation of the NF-κB-like transcription factors Dorsal or Dif, which then move to the nucleus to induce AMP gene expression. wikipedia.orgfrontiersin.org Genomic analysis of O. fasciatus has identified genes for the Toll pathway, including a notable expansion of six potential paralogs for cactus, a key negative regulator of the pathway. researchgate.net
IMD Pathway: The IMD pathway is the principal defense against Gram-negative bacteria, triggered by the recognition of diaminopimelic acid (DAP)-type peptidoglycan. wikipedia.org This recognition, mediated by peptidoglycan recognition proteins (PGRPs), activates a signaling cascade that leads to the cleavage and activation of the NF-κB transcription factor Relish. nih.gov Activated Relish translocates to the nucleus and initiates the transcription of a distinct set of AMP genes. wikipedia.orgnih.gov The canonical IMD pathway is conserved in hemipteran insects, including O. fasciatus. researchgate.net
The interplay between these pathways allows the insect to mount a tailored defense specific to the invading pathogen.
Table 1: Key Immune Signaling Pathways for AMP Induction in Insects This table is based on general insect immunity models applicable to Oncopeltus fasciatus.
Click to view table
| Pathway | Primary Trigger (PAMP) | Key Transcription Factor | Primary Target Pathogens |
| Toll | Lysine-type peptidoglycan, β-glucans | Dorsal / Dif | Gram-positive bacteria, Fungi |
| IMD | DAP-type peptidoglycan | Relish | Gram-negative bacteria |
| JAK/STAT | Cytokines (in response to stress/viral infection) | Stat92E | Viruses, Cellular stress response |
Differential Expression Across Oncopeltus fasciatus Life Stages (e.g., Nymphs vs. Adults)
Antimicrobial peptide expression in O. fasciatus is not uniform throughout its life cycle; it varies significantly between different developmental stages, reflecting distinct immunological needs and challenges.
Research has shown that the eggs of O. fasciatus are immunologically competent. researchgate.net Upon infection, there is a massive upregulation of antimicrobial peptides, with in situ hybridization revealing that this immune gene expression is specifically localized in the serosa, an extraembryonic epithelium. researchgate.net This indicates a dedicated system for protecting the developing embryo from pathogens. This maternal provisioning of defense capabilities is crucial for offspring survival. researchgate.net
Studies comparing the microbiome of nymphs and adults have found significant differences that correlate with immune status. biorxiv.org Nymphs exhibit high inter-individual variability in their microbial communities, while adults tend to have a more limited and sex-specific microbiome. biorxiv.org Since the gut microbiota can activate and modulate the IMD pathway, these life-stage-specific microbial profiles likely influence the basal and induced levels of AMP expression. nih.govmdpi.com For example, a blood meal in other insects can induce microbiota growth, which in turn activates the IMD pathway. nih.gov Similar nutrient-driven microbial shifts throughout the nymphal instars and into adulthood in O. fasciatus likely lead to differential regulation of its AMP repertoire.
**Table 2: Research Findings on Differential AMP Expression in *Oncopeltus fasciatus***
Click to view table
| Life Stage | Key Finding | Tissue/Location of Expression | Implication | Reference |
| Egg | Demonstrates immune competence with massive AMP upregulation upon infection. | Serosa | Provides innate immune protection to the embryo before hatching. | researchgate.net |
| Nymph | High inter-individual variability in gut microbiome composition. | Gut (inferred) | Microbiome fluctuations likely modulate local and systemic immune (AMP) responses. | biorxiv.org |
| Adult | Lower microbiome diversity compared to eggs; profile is sex-specific. | Gut (inferred) | A more stable microbiome may lead to a different baseline of immune surveillance and AMP expression compared to nymphs. | biorxiv.org |
Genetic Elements and Regulatory Sequences Associated with Peptide Production
The induction of AMP genes via the Toll and IMD pathways is controlled by specific genetic elements located in the non-coding regions of the DNA, primarily the promoter region found upstream of the gene's coding sequence. A critical feature of these regulatory regions is the presence of binding sites for NF-κB transcription factors (e.g., Relish, Dorsal). nih.gov When these transcription factors are activated by an immune signal, they bind to these specific DNA sequences to initiate or enhance the transcription of the associated AMP gene.
While the O. fasciatus genome has been sequenced and an official gene set is available, specific studies to map the precise locations of these κB binding sites and other regulatory elements for its antimicrobial peptide genes have not yet been published. usda.govresearchgate.net However, the conservation of the Toll and IMD pathways strongly implies that these regulatory mechanisms are present and functional in O. fasciatus. The availability of the complete genome sequence is a crucial resource that enables researchers to perform computational searches for these conserved binding motifs in the promoter regions of identified AMP genes, paving the way for future experimental validation. nih.gov
V. Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Non-Lytic Nature of Interaction with Bacterial Membranes
Unlike many other classes of antimicrobial peptides that kill bacteria by forming pores in or otherwise disrupting the cell membrane, OAP-4 does not rely on membranolytic activity. nih.gov Its mechanism is not one of causing leakage of cellular contents or widespread membrane destabilization. Instead, the bacterial membrane serves as a barrier to be crossed rather than a target to be destroyed. This non-lytic pathway allows the peptide to reach its intracellular target without causing immediate and catastrophic damage to the cell envelope. nih.govnih.gov This mode of action is a defining feature of the oncocin family of peptides. nih.gov
Intracellular Trafficking and Uptake Mechanisms in Bacterial Cells
The journey of OAP-4 from the extracellular environment to its intracellular site of action involves a multi-step process of membrane translocation.
After crossing the outer membrane of Gram-negative bacteria, OAP-4 is actively transported across the inner membrane into the cytoplasm. This process is not one of simple diffusion but is mediated by specific inner membrane transporter proteins. nih.gov Research has identified the transporter SbmA as a key player in the uptake of oncocin-like peptides in Escherichia coli. nih.govnih.gov The transporter MdtM has also been implicated in the active translocation of these peptides from the periplasmic space into the cytosol. nih.gov The reliance on these transporter systems means that bacterial strains lacking a functional homolog of SbmA can exhibit reduced susceptibility or resistance to this class of peptides. nih.gov
The initial step in the uptake of OAP-4 into Gram-negative bacteria is the penetration of the outer membrane. Due to their high content of proline and arginine residues, proline-rich antimicrobial peptides like OAP-4 are able to freely penetrate this outer layer. nih.gov It is presumed that they passively diffuse through this barrier to reach the periplasmic space. nih.gov The lipopolysaccharide (LPS) layer of the outer membrane is a significant barrier for many antimicrobial agents; however, the specific structural characteristics of PrAMPs allow them to overcome it. nih.gov While the direct influence of environmental ions on OAP-4's specific activity is a complex area, the composition of the surrounding medium can generally affect the minimal inhibitory concentration (MIC) values of PrAMPs, likely by influencing these initial interactions with the cell envelope. nih.gov
Inhibition of Bacterial Protein Synthesis
The ultimate target of Oncopeltus antibacterial peptide 4 within the bacterial cell is the ribosome, the essential machinery for protein synthesis. By inactivating this critical component, the peptide effectively shuts down the production of proteins necessary for bacterial survival and replication. nih.gov
OAP-4 and its derivatives specifically target the bacterial 70S ribosome. nih.govnih.gov This interaction is highly specific to the bacterial ribosome, which explains the peptide's low cytotoxicity to mammalian cells, as they possess different (80S) ribosomes. nih.gov The binding event is a crucial step that leads to the cessation of protein translation. nih.gov Studies on the optimized analogue Onc112 have confirmed that the 70S ribosome is the primary target. nih.gov
Detailed structural studies, including X-ray crystallography, have provided a high-resolution view of how oncocin-like peptides interact with the ribosome. nih.govnih.gov The peptide binds within the polypeptide exit tunnel of the large (50S) ribosomal subunit. nih.govnih.gov Specifically, OAP-4 interacts exclusively with the 23S ribosomal RNA (rRNA) and does not make contact with ribosomal proteins. nih.gov
The binding site is located deep within the peptide exit tunnel, near the peptidyl transferase center. nih.gov The N-terminal portion of the peptide is primarily responsible for the specific interactions with the rRNA. nih.gov This binding physically obstructs the path of newly synthesized polypeptide chains, effectively blocking the elongation phase of protein synthesis. nih.govnih.gov Furthermore, this interaction can destabilize the initiation complex on the mRNA, preventing the transition from initiation to elongation. nih.gov The oncocin binding site on the 23S rRNA is highly conserved across a wide range of pathogenic bacteria, including both Gram-negative and Gram-positive species, suggesting a potential for broad-spectrum activity. nih.gov
Blockade and Destabilization of the Translation Initiation Complex
Detailed structural and biochemical studies on PrAMPs, such as oncocin and pyrrhocoricin, which share a conserved mechanism of action with Oncopeltus antibacterial peptide 4, have elucidated how these peptides interfere with protein synthesis at the initiation stage. nih.govnih.govresearchgate.net After entering the bacterial cell, these peptides bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. nih.govnih.govnih.gov The binding of the PrAMP within this tunnel sterically obstructs the path of the nascent polypeptide chain. nih.govoncotarget.com
Crucially, the N-terminus of the bound peptide extends towards the peptidyl transferase center (PTC), the heart of the ribosome's catalytic activity. nih.govoncotarget.com This strategic positioning directly interferes with the formation of the translation initiation complex. While the 30S and 50S ribosomal subunits can still assemble and bind mRNA and the initiator tRNA (fMet-tRNA) at the P-site, the presence of the PrAMP prevents the successful transition to the elongation phase. nih.govfrontiersin.org The peptide's presence destabilizes the complex, effectively trapping the ribosome in a stalled state on the initiation codon. oncotarget.com This blockade prevents the ribosome from proceeding with the synthesis of proteins, leading to a global shutdown of protein production. nih.govutmb.edu
Prevention of Aminoacyl-tRNA Accommodation at the A-site
The binding of Oncopeltus antibacterial peptide 4 and its analogues within the NPET has a direct and critical consequence for the elongation cycle of protein synthesis: it prevents the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site of the ribosome. researchgate.netnih.gov Crystal structures of PrAMPs like oncocin bound to the Thermus thermophilus 70S ribosome reveal that the N-terminal region of the peptide physically overlaps with the binding site for the aminoacyl moiety of the A-site tRNA. nih.govoncotarget.com
This direct clash makes it sterically impossible for the incoming aa-tRNA, carried by the elongation factor Tu (EF-Tu), to correctly position itself in the A-site for decoding the mRNA codon and subsequent peptide bond formation. oncotarget.comfrontiersin.org By occupying this critical space, the peptide effectively acts as a competitive inhibitor for aa-tRNA binding. This inhibition of A-site accommodation is a key step in the mechanism of action, as it halts the addition of new amino acids to the growing polypeptide chain, thereby arresting protein synthesis. nih.govnih.gov
| Mechanistic Step | Affected Ribosomal Site | Consequence |
| Peptide Binding | Nascent Peptide Exit Tunnel (NPET) | Blockade of the tunnel |
| N-terminus Interference | Peptidyl Transferase Center (PTC) | Destabilization of the initiation complex |
| Steric Hindrance | A-site | Prevention of aminoacyl-tRNA accommodation |
Interaction with Intracellular Chaperones (e.g., DnaK)
Beyond the ribosome, Oncopeltus antibacterial peptide 4 and other PrAMPs have a second critical intracellular target: the bacterial heat shock protein DnaK. mdpi.commdpi.comresearchgate.net DnaK is a highly conserved molecular chaperone that plays a vital role in maintaining protein homeostasis by assisting in the proper folding of newly synthesized and stress-denatured proteins. nih.gov PrAMPs have been shown to bind to the substrate-binding domain of DnaK. nih.govnih.gov
This interaction is not a secondary effect but a key component of the peptide's antimicrobial strategy. While the primary lethal hit is the inhibition of protein synthesis, the simultaneous targeting of DnaK exacerbates the stress on the bacterial cell. peptide-li.comfrontiersin.org
Inhibition of Protein Folding
| Target Protein | Binding Site | Effect of Interaction |
| DnaK | Substrate-binding domain | Inhibition of ATPase activity, prevention of chaperone-assisted protein folding |
Absence of Resistance Development Due to Unique Mechanism
A significant advantage of PrAMPs like Oncopeltus antibacterial peptide 4 is their low propensity for inducing bacterial resistance compared to conventional antibiotics. nih.govoncotarget.com This is attributed to their unique dual-target mechanism and mode of entry into the cell. The primary mechanism of acquired resistance to PrAMPs observed in laboratory settings is the mutation or inactivation of the inner membrane transporter SbmA, which is responsible for the uptake of the peptide into the cytoplasm. nih.govscispace.com
Bacteria that develop resistance through this mechanism effectively prevent the peptide from reaching its intracellular targets. However, this form of resistance does not involve modification of the targets themselves—the ribosome and DnaK—which are essential for bacterial viability and under strong evolutionary constraints. nih.govoup.com Therefore, the likelihood of resistance emerging through target modification is significantly lower than for antibiotics that have a single, more mutable target. oncotarget.com Furthermore, the dual-target nature of PrAMPs means that for resistance to arise through target modification, simultaneous mutations in both the ribosome and DnaK would be required, a statistically improbable event.
Vi. Antimicrobial Spectrum and Efficacy Analysis
Efficacy Against Gram-Negative Bacterial Pathogens
Information regarding the in-vitro efficacy of antimicrobial peptides from Oncopeltus fasciatus against specific Gram-negative pathogens is limited in publicly accessible literature. While research confirms the existence of these peptides and their general antimicrobial properties, comprehensive data on their activity against the following bacteria is not available. nih.gov
Comparative Activity Against Gram-Positive Bacteria
A study on Pyrrhocoricin from Oncopeltus fasciatus indicated activity against both Gram-negative and Gram-positive bacteria, though specific comparative data and the particular strains tested are not detailed. nih.gov For the more recently discovered Serosins and Ovicins, detailed comparative efficacy data against Gram-positive bacteria is not present in the available literature.
Data Tables
Due to the lack of specific quantitative data for any antimicrobial peptide from Oncopeltus fasciatus against the requested bacterial strains, data tables for efficacy analysis cannot be generated at this time.
Bacteriostatic vs. Bactericidal Modes of Action Under Varying Conditions
The distinction between bacteriostatic and bactericidal action is crucial for understanding an antimicrobial agent's therapeutic potential. Bacteriostatic agents inhibit bacterial growth, while bactericidal agents actively kill bacteria. This classification is often determined by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible growth, with the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in a 99.9% reduction in bacterial viability. An MBC/MIC ratio of ≤ 4 typically indicates bactericidal activity, whereas a ratio > 4 suggests bacteriostatic action.
Oncopeltus antibacterial peptide 4 and its derivatives, such as Onc112, primarily function by targeting and inhibiting intracellular processes. oncotarget.com Their principal mechanism involves entering the bacterial cell and binding to the 70S ribosome, thereby blocking protein synthesis. oncotarget.comnih.gov Specifically, Onc112 has been shown to bind within the peptide exit tunnel of the ribosome, which prevents the transition from the initiation to the elongation phase of translation. nih.gov This inhibition of a vital cellular process is fundamentally a bacteriostatic mode of action.
However, the activity of Oncopeltus antibacterial peptide 4 is not strictly limited to growth inhibition. Under certain conditions and at higher concentrations, it can exhibit bactericidal effects. While specific MBC/MIC ratios for Onc112 are not extensively reported in the available literature, studies on oncocin derivatives have demonstrated bactericidal activity against pathogens like Escherichia coli. nih.govdaneshyari.com This suggests that by completely shutting down protein synthesis, the peptide can ultimately lead to cell death. The transition from a bacteriostatic to a bactericidal effect is often dependent on the peptide's concentration relative to the MIC.
The following table conceptualizes the dual-mode action of Oncopeltus antibacterial peptide 4 based on its concentration:
| Concentration Level | Primary Mode of Action | Underlying Mechanism |
| At or near MIC | Bacteriostatic | Inhibition of protein synthesis by binding to the 70S ribosome, halting bacterial replication. |
| Significantly above MIC (e.g., ≥4x MIC) | Bactericidal | Complete and sustained shutdown of essential protein production, leading to irreversible cellular damage and death. |
This dual-action potential makes Oncopeltus antibacterial peptide 4 a versatile antimicrobial agent, capable of both controlling and eliminating bacterial populations.
Post-Antibiotic Effect (PAE) Characterization and Significance
The Post-Antibiotic Effect (PAE) refers to the persistent suppression of bacterial growth even after the antimicrobial agent has been removed from the culture medium. A prolonged PAE is a pharmacodynamically favorable characteristic, as it can allow for less frequent dosing intervals while maintaining therapeutic efficacy.
Proline-rich antimicrobial peptides, including the oncocin-type peptides, have been shown to exhibit a significant and long-lasting PAE. nih.gov A study investigating the PAE of ten PrAMPs against various strains of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa revealed that these peptides induce a much longer PAE than many conventional antibiotics. nih.gov For instance, at their MIC, most of the tested PrAMPs produced a PAE of at least 4 hours, with some extending beyond 10 hours. nih.gov This effect was even more pronounced at concentrations of 4 times the MIC. nih.gov
The prolonged PAE of peptides like Oncopeltus antibacterial peptide 4 is attributed to their mechanism of action. Their fast and irreversible uptake by bacteria, coupled with their potent inhibition of the ribosome, leads to a sustained disruption of cellular functions long after the external peptide concentration has diminished. nih.gov
The table below presents representative PAE data for PrAMPs, the class to which Oncopeltus antibacterial peptide 4 belongs, against E. coli.
| Compound Class | Example Compound | Concentration | Post-Antibiotic Effect (PAE) in hours |
| Proline-Rich AMPs | Api137 | MIC | >10 |
| Bac7(1-60) | MIC | >10 | |
| A3-APO | MIC | >10 | |
| Aminoglycoside | Gentamicin | MIC | ≤4 |
| Kanamycin | MIC | ≤4 | |
| Protein Synthesis Inhibitor | Chloramphenicol | MIC | <4 |
Data is representative of the PrAMP class and select conventional antibiotics against E. coli strains as reported in scientific literature. nih.gov
The significance of this extended PAE is substantial. It suggests that Oncopeltus antibacterial peptide 4 and its derivatives could remain effective in vivo even if their pharmacokinetic profile involves rapid clearance. oup.comnih.gov This characteristic, combined with their potent antimicrobial activity, underscores their potential as a promising new class of antibiotics to combat multidrug-resistant infections. oup.com
Vii. Structure Activity Relationships and Rational Peptide Design
Identification of Critical Amino Acid Residues for Antimicrobial Activity
The specific amino acid sequence of Oncopeltus antibacterial peptide 4 dictates its function. Identifying the residues that are essential for its killing activity is a fundamental step in understanding its mechanism and in designing improved versions.
Alanine (B10760859) scanning is a powerful technique used to determine the contribution of individual amino acid side chains to a peptide's function. In this method, each amino acid residue in the peptide sequence is systematically replaced with alanine. The antimicrobial activity of the resulting analogs is then compared to the wild-type peptide. A significant decrease in activity upon substitution of a particular residue indicates its critical role in the peptide's function.
While specific alanine scanning data for Oncopeltus antibacterial peptide 4 is not yet extensively published, studies on other insect-derived AMPs provide a framework for what might be expected. For instance, the replacement of cationic residues like lysine (B10760008) or arginine with neutral alanine often leads to a drastic reduction in antimicrobial potency, highlighting the importance of electrostatic interactions with the negatively charged bacterial membrane. Similarly, substituting key hydrophobic residues can impair the peptide's ability to insert into and disrupt the lipid bilayer.
Table 1: Hypothetical Alanine Scanning Mutagenesis Data for an Oncopeltus-derived Peptide
| Residue Position | Original Amino Acid | Substituted Amino Acid | Relative Antimicrobial Activity (%) |
| 1 | Glycine (B1666218) | Alanine | 95 |
| 2 | Leucine | Alanine | 60 |
| 3 | Lysine | Alanine | 15 |
| 4 | Tryptophan | Alanine | 40 |
| 5 | Phenylalanine | Alanine | 55 |
| 6 | Arginine | Alanine | 10 |
| 7 | Proline | Alanine | 80 |
This table is illustrative and based on general principles of AMP structure-activity relationships. Actual data for Oncopeltus antibacterial peptide 4 may vary.
Beyond alanine scanning, the substitution of amino acids with others that have different properties can provide deeper insights. For example, replacing a proline residue, which can introduce a kink in the peptide's structure, with a flexible glycine or a rigid arginine can reveal the importance of conformational flexibility.
Substituting a cationic arginine with ornithine, a non-proteinogenic amino acid with a shorter side chain, can modulate the peptide's charge distribution and hydrophobicity, potentially leading to analogs with improved selectivity for bacterial over host cells. The introduction of unnatural amino acids can also enhance stability against proteolytic degradation.
Influence of Peptide Truncations and Length Variations on Efficacy
The length of an antimicrobial peptide is a critical parameter. Truncation studies, where amino acids are systematically removed from the N- or C-terminus, help to identify the minimal sequence required for activity. For many AMPs, a certain minimal length is necessary to span the bacterial membrane. However, excessively long peptides may have reduced efficacy or increased manufacturing costs. Therefore, identifying the optimal length is a key aspect of peptide design. Research on other insect AMPs has shown that both N- and C-terminal regions can be crucial for activity, and their removal can lead to a complete loss of function.
Strategies for Enhancing Peptide Stability (e.g., Protease Resistance)
A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases present in the host. Several strategies can be employed to enhance the stability of Oncopeltus antibacterial peptide 4:
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers can render the peptide resistant to proteases, which are typically specific for L-isomers.
Cyclization: Head-to-tail or side-chain cyclization can lock the peptide into a more stable conformation and protect its termini from exopeptidases.
Chemical Modifications: Modifications such as N-terminal acetylation and C-terminal amidation can increase stability by mimicking the post-translational modifications found in many natural AMPs and protecting against enzymatic degradation.
Development of Synthetic Analogs and Peptidomimetics with Enhanced Properties
The knowledge gained from structure-activity relationship studies fuels the development of synthetic analogs and peptidomimetics. The goal is to create molecules that retain or exceed the antimicrobial potency of the parent peptide while possessing improved properties such as enhanced stability, reduced toxicity to host cells, and lower production costs. Peptidomimetics are compounds that mimic the essential structural features of a peptide but are built from non-peptide backbones, often making them more resistant to proteolysis.
Computational Modeling and In Silico Approaches in Peptide Design
Computational modeling has become an indispensable tool in modern drug discovery. In silico approaches can significantly accelerate the design and optimization of antimicrobial peptides like Oncopeltus antibacterial peptide 4.
Molecular Docking: This technique predicts the preferred orientation of a peptide when it binds to a specific target, such as a component of the bacterial cell membrane.
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the peptide and its interaction with the membrane over time, helping to visualize the process of membrane disruption.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, untested analogs.
Viii. Evolutionary and Comparative Biology of Oncopeltus Antibacterial Peptide 4
Conservation and Diversification of AMPs in Insect Immunity
The insect immune system, while lacking the adaptive immunity of vertebrates, is a highly effective and dynamic defense system. nih.govnumberanalytics.com A key component of this system is the production of a diverse arsenal (B13267) of antimicrobial peptides (AMPs), which are short, often cationic peptides that exhibit broad-spectrum activity against bacteria, fungi, and other pathogens. numberanalytics.comsemanticscholar.org The evolution of AMPs in insects is characterized by a dynamic interplay of conservation and diversification. nih.gov
Gene duplication is a primary engine of AMP diversification, creating new gene copies that can then accumulate mutations and evolve novel functions or specificities. numberanalytics.com This process has led to the emergence of distinct AMP families, each with characteristic structural motifs and antimicrobial activities. Some of the most well-studied families in insects include cecropins, defensins, and proline-rich peptides like Oa-AMP-4. nih.gov While the core structures and functions of these families are often conserved across different insect orders, significant sequence variation can exist, reflecting adaptation to different pathogenic pressures. nih.gov
The Toll and Imd signaling pathways, which regulate the expression of many AMPs, are themselves evolutionarily conserved across a wide range of insects. nih.gov However, the specific repertoire of AMPs controlled by these pathways can vary considerably between species, highlighting the evolutionary plasticity of the insect immune response. This plasticity allows insects to adapt their defenses to the specific microbial challenges they encounter in their particular ecological niches.
Orthology and Paralogous Relationships within Oncopeltus fasciatus and Related Hemiptera
Oncopeltus antibacterial peptide 4, also referred to as oncocin, is a proline-rich antimicrobial peptide originally isolated from the hemolymph of the milkweed bug, Oncopeltus fasciatus, following infection with bacteria. mdpi.com Its primary structure consists of the amino acid sequence VDKPPYLPRPPPPRRIYNNR. mdpi.com This peptide demonstrates a high degree of sequence similarity to other PrAMPs found in the order Hemiptera, suggesting close evolutionary relationships.
Specifically, Oa-AMP-4 exhibits 77.8% identity with pyrrhocoricin from the firebug Pyrrhocoris apterus and 76.9% identity with metalnikowin-1 from Palomena prasina. mdpi.com This high level of sequence conservation strongly suggests that these peptides are orthologs, meaning they are derived from a single ancestral gene in the last common ancestor of these hemipteran species. The divergence observed in their sequences likely reflects the different selective pressures these insects have faced since their lineages split.
Within the Oncopeltus fasciatus genome itself, the existence of paralogous genes—genes that have arisen from duplication events within a species—for PrAMPs is highly probable, a common feature in the evolution of AMP families. numberanalytics.com While specific studies on the paralogs of Oa-AMP-4 are not extensively documented, the presence of multiple PrAMPs with slight variations in sequence and activity is a common theme in insects. These paralogs can provide a template for neofunctionalization, where one copy retains the original function while the other evolves a new role, or subfunctionalization, where the functions of the ancestral gene are partitioned between the duplicates. The availability of the Oncopeltus fasciatus genome provides a valuable resource for identifying and characterizing such paralogous gene families. usda.govusda.gov
Table 1: Sequence Comparison of Oncopeltus antibacterial peptide 4 and Related Hemipteran PrAMPs
| Peptide Name | Source Organism | Sequence | % Identity to Oa-AMP-4 |
| Oncopeltus antibacterial peptide 4 | Oncopeltus fasciatus | VDKPPYLPRPPPPRRIYNNR | 100% |
| Pyrrhocoricin | Pyrrhocoris apterus | GGLKFLPRPLPPRPVRRYNR | 77.8% |
| Metalnikowin-1 | Palomena prasina | VDKPPYLPRPRPPRPVYNRR | 76.9% |
Comparative Analysis of PrAMP Families Across Invertebrates and Vertebrates
Proline-rich antimicrobial peptides are not exclusive to insects but are found across a wide range of invertebrates and even in some vertebrates, suggesting a deep evolutionary history. mdpi.comnih.gov These peptides are generally characterized by a high proline content, typically between 25% and 50%, and a net positive charge. nih.gov A defining feature of many PrAMPs, including Oa-AMP-4, is their non-lytic mechanism of action. Instead of disrupting the cell membrane, they penetrate the bacterial cell and inhibit intracellular processes, such as protein synthesis by binding to the 70S ribosome. frontiersin.orgnih.gov
In invertebrates, PrAMPs have been identified in various insect orders including Hymenoptera (e.g., apidaecins in honeybees), Diptera (e.g., drosocin (B118338) in fruit flies), and Lepidoptera. frontiersin.orgnih.gov Beyond insects, PrAMPs have also been found in crustaceans and mollusks. mdpi.com While these peptides share a common mode of action and a high proline content, their primary sequences can be quite divergent, suggesting convergent evolution where similar functional solutions have arisen independently in different lineages. nih.gov
Interestingly, PrAMPs are also present in some mammals, such as the cathelicidin (B612621) family of peptides found in artiodactyls (e.g., cattle and pigs). nih.gov Like their insect counterparts, these mammalian PrAMPs target intracellular components of bacteria. The presence of PrAMPs in such distantly related taxa highlights the effectiveness of this particular class of antimicrobial defense. However, the significant differences in their gene structures and sequences between invertebrate and vertebrate PrAMPs indicate that these families are likely the result of convergent evolution rather than direct shared ancestry. nih.gov
Table 2: Examples of Proline-Rich Antimicrobial Peptides (PrAMPs) Across Different Taxa
| Peptide Family | Representative Peptide | Source Organism | Key Characteristics |
| Insect PrAMPs | Oncopeltus antibacterial peptide 4 | Oncopeltus fasciatus (Hemiptera) | High proline content, targets intracellular processes. |
| Pyrrhocoricin | Pyrrhocoris apterus (Hemiptera) | High proline content, targets intracellular processes. | |
| Apidaecin (B1169063) | Apis mellifera (Hymenoptera) | High proline content, inhibits protein synthesis. | |
| Drosocin | Drosophila melanogaster (Diptera) | Glycosylated, high proline content, targets protein synthesis. | |
| Crustacean PrAMPs | Penaeidins | Penaeus spp. (Crustacea) | Proline-rich N-terminus, cysteine-rich C-terminus. |
| Mammalian PrAMPs | Bac7 | Bos taurus (Cattle) | Cathelicidin family, targets ribosomes. |
| PR-39 | Sus scrofa (Pig) | Cathelicidin family, targets intracellular processes. |
Ecological and Evolutionary Pressures Shaping Peptide Diversity
The diversity of antimicrobial peptides within and between insect species is not random but is shaped by a variety of ecological and evolutionary pressures. The primary driver of AMP evolution is the co-evolutionary arms race between the host and its pathogens. nih.gov Insects that inhabit environments with a high diversity and abundance of pathogens are expected to have a more diverse and potent repertoire of AMPs.
The diet of an insect can also influence the evolution of its immune system. For instance, Oncopeltus fasciatus feeds on milkweed, which contains toxic cardenolides that the insect sequesters for its own defense. nih.gov The metabolic costs associated with sequestering and managing these toxins may trade-off with the resources available for mounting an immune response, potentially influencing the evolution of cost-effective yet efficient AMPs like Oa-AMP-4.
Life history traits, such as social behavior, can also exert selective pressures on immune gene evolution. Social insects, like ants and bees, live in dense colonies where pathogens can spread rapidly. This has likely driven the evolution of sophisticated individual and social immune defenses, including a diverse array of AMPs. nih.gov Conversely, species with more solitary lifestyles might face different pathogenic challenges, leading to a different evolutionary trajectory for their AMPs.
Finally, the mode of pathogen transmission can also play a role. Horizontally transmitted pathogens, which are acquired from the environment, may drive the evolution of broad-spectrum AMPs. In contrast, vertically transmitted pathogens, passed from parent to offspring, might lead to more specific and regulated immune responses. The constant and varied pressures exerted by the microbial environment ensure that the evolution of antimicrobial peptides like Oncopeltus antibacterial peptide 4 is a continuous and dynamic process.
Ix. Advanced Research Methodologies and Analytical Approaches
Peptide Synthesis Techniques
The chemical synthesis of oncocin and its analogues is fundamental for detailed structure-activity relationship studies.
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for producing oncocin and other PrAMPs. nih.gov SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govacs.org This technique allows for the efficient and controlled synthesis of peptides, including the incorporation of unnatural or modified amino acids to create analogues with enhanced properties. nih.govacs.org For instance, stereorandomized oncocins, containing a mix of L- and D-amino acids, have been successfully synthesized using SPPS with racemic amino acids to explore how changes in chirality affect activity and stability. nih.govacs.org Following assembly, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC). nih.govacs.org
SPOT-Synthesis: While direct evidence for SPOT-synthesis of oncocin is not prevalent in the provided results, this technique is widely used for the parallel synthesis of large numbers of different peptides on a single membrane support. It is particularly valuable for screening entire peptide libraries to identify key residues for antimicrobial activity. For example, SPOT-synthesis was used to create a library of variants for other PrAMPs like apidaecin-1b and pyrrhocoricin, where each amino acid was systematically replaced to probe its importance. nih.gov This high-throughput approach is instrumental in the initial stages of optimizing lead compounds like oncocin. nih.govnih.gov
Spectroscopic and Structural Biology Techniques
Determining the three-dimensional structure of oncocin, particularly in complex with its biological target, is key to understanding its inhibitory mechanism.
X-ray crystallography has been pivotal in revealing how oncocins inhibit bacterial protein synthesis. High-resolution crystal structures of the oncocin derivative Onc112 bound to the Thermus thermophilus 70S ribosome have been determined. nih.govnih.govnih.gov These studies show that the peptide binds within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit (50S). nih.govoncotarget.comunits.it
Remarkably, a single oncocin molecule interacts with three adjacent functional sites on the ribosome, effectively blocking the peptidyl transferase center (PTC) and the exit tunnel. nih.govoncotarget.com The structure reveals that the N-terminal region of the peptide is crucial for this interaction, forming multiple contacts with the 23S rRNA. acs.orgnih.gov This detailed structural information provides a platform for the structure-based design of new antibiotics that could mimic oncocin's multi-site binding to reduce the likelihood of resistance development. nih.govoncotarget.com
Table 1: Crystallographic Data for Oncocin-Ribosome Complex
| Parameter | Value |
|---|---|
| PDB ID | 4ZER acs.org |
| Resolution | 2.9 Å nih.gov |
| Space Group | P212121 nih.gov |
| Source Organism (Ribosome) | Thermus thermophilus nih.govnih.gov |
This table is interactive. Click on the headers to sort.
Cryo-electron microscopy (Cryo-EM) is another powerful technique for visualizing large macromolecular complexes like the ribosome. While X-ray crystallography provides high-resolution snapshots, cryo-EM can capture complexes in various functional states. For PrAMPs, cryo-EM has been successfully used to determine the structure of the E. coli ribosome in complex with the apidaecin (B1169063) derivative Api137. nih.govresearchgate.net This study revealed a unique mechanism where the peptide traps translation release factors on the ribosome after the nascent protein has been released, thereby shutting down protein synthesis. nih.govresearchgate.net Although not yet reported for oncocin itself, the successful application of cryo-EM to other PrAMPs like apidaecin and Bac5 fragments suggests its utility for studying oncocin-ribosome interactions, especially with ribosomes from different bacterial species that may be difficult to crystallize. asm.org
Single-molecule FRET (smFRET) is a spectroscopic technique used to measure distances and conformational changes in macromolecules in real-time. It has been applied to study the dynamics of oncocin's interaction with the ribosome during translation. tsinghua.edu.cn By labeling the ribosome and tRNA with fluorescent dyes, researchers can monitor the conformational states of the ribosome complex. Studies using smFRET have shown that Onc112 impairs the delivery of aminoacyl-tRNA (aa-tRNA) to the ribosome's A-site. tsinghua.edu.cn The technique revealed that the peptide slows down elongation rates and reduces the percentage of active ribosomes, particularly during the early cycles of elongation. These findings corroborate structural data and provide dynamic insights into how oncocin stalls protein synthesis. tsinghua.edu.cn
In Vitro and In Vivo Functional Assays
Functional assays are essential to quantify the antimicrobial efficacy of oncocin and its derivatives.
The primary method to determine the antimicrobial potency of a peptide is the bacterial growth inhibition assay, which measures the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth after a set incubation period. nih.govmdpi.com For oncocin and its analogues, MIC values are typically determined using the broth microdilution method. nih.gov In this assay, serial dilutions of the peptide are incubated with a standardized bacterial inoculum in microtiter plates. nih.govmdpi.com The growth is then measured, often by optical density at 600 nm (OD600). nih.gov
Systematic studies on oncocin derivatives have shown that properties like a higher net positive charge can correlate with improved activity against a broad spectrum of bacteria, including important pathogens. researchgate.netnih.gov
Table 2: Representative Minimum Inhibitory Concentrations (MIC) of Oncocin Derivatives
| Peptide | Target Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Onc112 | Escherichia coli | 1 - 2 | tsinghua.edu.cnresearchgate.net |
| Onc112 | Klebsiella pneumoniae | 2 - 4 | researchgate.net |
| Onc112 | Acinetobacter baumannii | 4 - 8 | researchgate.net |
| Onc112 | Pseudomonas aeruginosa | 32 - 64 | researchgate.net |
| Onc112 | Staphylococcus aureus | > 128 | researchgate.net |
| Onc290 | Escherichia coli | 8 | researchgate.net |
| Onc290 | Klebsiella pneumoniae | 8 | researchgate.net |
This table is interactive. Data can be sorted by column headers.
Ribosome Binding Assays (e.g., Dimethyl Sulfate (B86663) Footprinting)
To elucidate the mechanism of action of OAP-4 at the molecular level, ribosome binding assays are critical. Many antimicrobial peptides exert their effects by targeting the bacterial ribosome and inhibiting protein synthesis. Techniques such as dimethyl sulfate (DMS) footprinting can pinpoint the specific interaction sites of a peptide on the ribosomal RNA (rRNA).
In a typical DMS footprinting experiment, bacterial ribosomes are incubated with the antimicrobial peptide, allowing the peptide to bind to its target site. DMS is then used to methylate the N1 position of adenine (B156593) and the N3 position of cytosine residues in the rRNA that are not protected by the binding of the peptide or by the ribosomal structure itself. The modified rRNA is then extracted, and the sites of methylation are identified by primer extension using reverse transcriptase. The enzyme will pause or stop at the modified nucleotide, generating a series of DNA fragments of different lengths. By comparing the footprinting pattern of ribosomes with and without the bound peptide, the specific nucleotides that are protected by the peptide can be identified, thus revealing its binding site.
For a peptide like OAP-4, it would be hypothesized that it targets a functionally important region of the ribosome, such as the peptidyl transferase center or the ribosomal exit tunnel. Data from such experiments would be crucial in understanding its specific mode of ribosomal inhibition.
Cell-Based Permeability and Uptake Studies
Understanding how OAP-4 traverses the bacterial cell envelope to reach its intracellular target is fundamental to its characterization. Cell-based permeability and uptake studies are employed to investigate this process. These assays typically involve exposing bacterial cells to a labeled version of the peptide and monitoring its translocation across the cell membrane.
Commonly, the peptide is labeled with a fluorescent tag (e.g., fluorescein (B123965) isothiocyanate, FITC) or a radioactive isotope. The labeled peptide is incubated with a suspension of bacterial cells. At various time points, the cells are separated from the incubation medium by centrifugation. The amount of peptide that has been taken up by the cells can be quantified by measuring the fluorescence or radioactivity of the cell pellet.
To further dissect the mechanism of uptake, these studies can be performed under different conditions, such as at low temperatures or in the presence of metabolic inhibitors, to determine if the uptake is an active, energy-dependent process or passive diffusion. The use of different bacterial strains, including those with specific mutations in membrane proteins, can also help identify potential transporters involved in the peptide's entry into the cell.
Protease Stability Determinations
A significant hurdle for the therapeutic development of antimicrobial peptides is their susceptibility to degradation by proteases present at infection sites or within the host. Therefore, determining the protease stability of OAP-4 is a critical step in evaluating its potential as a therapeutic agent.
Protease stability assays involve incubating the peptide with various proteases, such as trypsin, chymotrypsin, pepsin, and proteases derived from serum or specific pathogens. The degradation of the peptide over time is monitored using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry. The rate of disappearance of the intact peptide peak in the chromatogram provides a measure of its stability.
The inherent structural features of insect defensins, such as the presence of a cysteine-stabilized α-helix/β-sheet (CSαβ) motif, often confer significant resistance to proteolysis. It would be anticipated that if OAP-4 is a defensin (B1577277), it would exhibit a degree of stability against common proteases.
| Assay Type | Methodology | Expected Outcome for OAP-4 |
| Ribosome Binding Assay | Dimethyl Sulfate (DMS) Footprinting | Identification of specific rRNA nucleotides protected by OAP-4, revealing its binding site on the bacterial ribosome. |
| Cell-Based Permeability | Fluorescent/Radiolabeled Peptide Uptake | Quantification of OAP-4 translocation across the bacterial membrane and elucidation of the energy dependence of the process. |
| Protease Stability | RP-HPLC analysis of peptide degradation | Determination of the half-life of OAP-4 in the presence of various proteases, indicating its potential for in vivo applications. |
Genomic and Transcriptomic Approaches (e.g., RNA Sequencing, qRT-PCR)
The advent of high-throughput sequencing technologies has revolutionized the discovery and characterization of antimicrobial peptides. The availability of the Oncopeltus fasciatus genome and various transcriptome datasets provides a powerful platform for studying OAP-4. researchgate.netusda.govusda.govusda.gov
RNA Sequencing (RNA-Seq) of O. fasciatus under different conditions, such as following a bacterial challenge, can provide a global view of the immune response and identify genes that are upregulated, including those encoding antimicrobial peptides like OAP-4. By comparing the transcriptomes of immune-challenged and naive insects, researchers can pinpoint specific defensin genes that are part of the inducible immune response.
Quantitative real-time PCR (qRT-PCR) is a targeted approach used to validate the expression patterns observed in RNA-Seq data and to quantify the expression levels of specific genes like the one encoding OAP-4 in different tissues or at different time points after infection. This technique is highly sensitive and specific, providing robust data on the regulation of OAP-4 gene expression. For instance, studies on other insects have shown that defensin genes are highly expressed in the fat body (the insect equivalent of the liver) and hemocytes (immune cells) following infection.
Database Analysis and Bioinformatics Tools for AMP Characterization (e.g., DRAMP, CAMPR4)
Bioinformatics plays an indispensable role in the initial identification and in silico characterization of antimicrobial peptides. Databases such as the Database of Antimicrobial Peptides (DRAMP) and the Collection of Anti-Microbial Peptides (CAMPR4) are comprehensive repositories of AMP sequences and associated data. nih.gov
These databases can be used to:
Identify potential AMPs: The predicted amino acid sequence of a candidate gene from the O. fasciatus genome, such as a putative defensin, can be searched against these databases to find homologous peptides with known antimicrobial activity.
Predict physicochemical properties: Various bioinformatics tools integrated into or used in conjunction with these databases can predict key properties of OAP-4, such as its molecular weight, isoelectric point, net charge, and hydrophobicity. These parameters are crucial for understanding its potential mechanism of action.
Predict secondary structure: Tools for secondary structure prediction can determine if OAP-4 is likely to adopt an α-helical, β-sheet, or other conformation, which is often linked to its biological activity. For a defensin, the prediction of the characteristic CSαβ motif would be a key finding.
X. Future Research Directions and Unanswered Questions
Elucidation of Additional Intracellular Targets and Secondary Mechanisms
Initial investigations into the mechanism of action of proline-rich AMPs derived from Oncopeltus antibacterial peptide 4, such as oncocin, have revealed a fascinating mode of entry and action. Unlike many other AMPs that kill bacteria by creating pores in their cell membranes, oncocin penetrates the bacterial membrane without causing significant damage or lysis. nih.gov Once inside the cell, it has been demonstrated to interact with the molecular chaperone DnaK, a crucial component of the protein folding machinery in bacteria. nih.gov By forming a complex with DnaK, oncocin effectively inhibits proper protein folding, leading to bacterial cell death.
However, it is highly probable that DnaK is not the sole intracellular target. Many AMPs are known to be multifunctional, interacting with various cellular components to ensure effective killing. nih.govresearchgate.net Future research should, therefore, focus on identifying other potential binding partners for Oncopeltus antibacterial peptide 4 and its derivatives within the bacterial cell.
Key Research Questions:
Does Oncopeltus antibacterial peptide 4 or its derivatives interact with other heat shock proteins or chaperones besides DnaK?
Can this peptide interfere with nucleic acid synthesis by binding to DNA or RNA?
Does it inhibit other enzymatic processes crucial for bacterial survival, such as those involved in cell wall synthesis or metabolic pathways?
What are the precise molecular determinants of its translocation across the bacterial membrane without causing lysis?
Answering these questions will provide a more comprehensive understanding of its antibacterial activity and could reveal novel targets for antibiotic development.
Exploration of Synergistic Interactions with Other Antimicrobial Agents
The combination of AMPs with conventional antibiotics is a rapidly growing area of interest, as it holds the potential to enhance efficacy, reduce required dosages, and overcome existing resistance mechanisms. nih.govnih.govresearchgate.net A common mechanism of synergy involves the AMP disrupting the bacterial membrane, which in turn facilitates the entry of another antibiotic into the cell. nih.govnih.gov For instance, the AMP cecropin (B1577577) A has been shown to act synergistically with the antibiotic nalidixic acid against uropathogenic E. coli. nih.gov
To date, there is a lack of specific research investigating the synergistic potential of Oncopeltus antibacterial peptide 4. This represents a significant knowledge gap and a promising avenue for future studies.
Potential Research Approaches:
Checkerboard assays: This standard method can be used to systematically test the interaction of Oncopeltus antibacterial peptide 4 with a wide range of conventional antibiotics against various bacterial strains.
Mechanism of synergy studies: If synergy is observed, further investigations should aim to elucidate the underlying mechanism. This could involve examining changes in membrane permeability, inhibition of efflux pumps, or effects on biofilm formation.
The discovery of synergistic interactions would significantly broaden the potential therapeutic applications of this peptide.
Investigation into Host-Microbe Interactions and Immune Evasion Mechanisms
The milkweed bug, Oncopeltus fasciatus, harbors a complex and dynamic microbiome that varies across its life cycle. researchgate.net This raises important questions about how the host's own antimicrobial peptides, including Oncopeltus antibacterial peptide 4, interact with its resident microbial community. Research on the related cotton stainer bug, Dysdercus fasciatus, has shown that its gut bacterial symbionts can evade the host's immune responses, including the action of AMPs. asm.org This suggests that a delicate balance exists, where the host must tolerate beneficial microbes while defending against pathogens.
Understanding how Oncopeltus antibacterial peptide 4 functions within this complex ecological context is crucial.
Unanswered Questions:
Is the expression of Oncopeltus antibacterial peptide 4 modulated by the presence of specific microbes in the gut of Oncopeltus fasciatus?
Do the commensal bacteria of Oncopeltus fasciatus possess specific mechanisms to resist or tolerate this peptide?
How does the host differentiate between pathogenic and symbiotic bacteria when deploying its antimicrobial defenses?
Investigating these interactions will not only shed light on the co-evolution of hosts and their microbiomes but may also reveal novel microbial resistance strategies.
Advanced Engineering of Peptides for Targeted Delivery and Specificity
The native structure of an antimicrobial peptide is a product of evolution for its specific role in the host's defense. However, for therapeutic purposes, its properties can often be enhanced through protein engineering. nih.gov Modifications can be made to improve potency, increase stability against proteases, reduce toxicity to host cells, and enhance specificity for particular pathogens.
While the principles of peptide engineering are well-established, their specific application to Oncopeltus antibacterial peptide 4 remains largely unexplored.
Future Engineering Strategies:
Amino acid substitutions: Systematically replacing specific amino acids could enhance the peptide's activity or stability. For example, incorporating non-natural amino acids could increase resistance to enzymatic degradation.
Fusion peptides: Fusing the peptide to a targeting moiety could direct it to specific types of bacteria or infected tissues.
Structural modifications: Altering the peptide's three-dimensional structure could optimize its interaction with bacterial membranes or intracellular targets.
Such engineered variants could represent a new generation of highly effective and targeted antimicrobial agents.
Fundamental Studies on Peptide Evolution and Adaptation
The diversity of antimicrobial peptides found in insects is a testament to the ongoing evolutionary arms race between hosts and pathogens. nih.gov Studying the evolution of Oncopeltus antibacterial peptide 4 and its related peptides can provide fundamental insights into the pressures that shape these defense molecules.
Key Evolutionary Questions:
What is the phylogenetic distribution of Oncopeltus antibacterial peptide 4-like genes across different insect lineages?
What are the patterns of positive and negative selection acting on these genes, and what do they reveal about the evolution of their function?
How has the peptide's structure and function adapted in response to changes in the host's environment and the pathogens it encounters?
By understanding the evolutionary history of this peptide, we can gain a deeper appreciation for the principles of natural drug design and potentially predict future evolutionary trajectories of both the peptide and the pathogens it targets.
Q & A
Q. What are the structural characteristics of Oncopeltus antibacterial peptide 4 (Oncocin) that influence its antimicrobial activity?
Methodological Answer: Oncocin is a proline-rich antimicrobial peptide (PrAMP) with a conserved sequence containing critical residues (e.g., Arg14, Asn18) that determine proteolytic stability and target binding. Structural analysis via circular dichroism and Fourier-transform infrared spectroscopy can reveal conformational stability in different environments . Modifications at positions 15 and 19 (e.g., substitution with L-ornithine or D-arginine) significantly alter degradation kinetics, as shown in serum stability assays .
Q. What standardized assays are recommended for evaluating Oncocin’s antimicrobial efficacy against Gram-negative pathogens?
Methodological Answer: Use broth microdilution assays under standardized conditions (e.g., pH 7.4, 37°C) to determine minimum inhibitory concentrations (MICs). Include controls for matrix effects (e.g., serum proteins) and validate results with time-kill kinetics. For clinical isolates, test multidrug-resistant strains (e.g., E. coli or Klebsiella spp.) and compare with known PrAMPs like pyrrhocoricin or drosocin .
Q. How can researchers address discrepancies in reported serum stability data for Oncocin derivatives?
Methodological Answer: Variations in degradation rates (e.g., Onc72 stability differing between commercial serum and plasma) may stem from matrix-specific proteases. Replicate experiments using identical serum sources (e.g., commercial vs. freshly collected) and pre-treat matrices with protease inhibitors. Quantify intact peptide levels via HPLC or mass spectrometry, and document incubation conditions (time, temperature) to ensure reproducibility .
Advanced Research Questions
Q. What experimental frameworks are optimal for designing studies on Oncocin’s intracellular targeting mechanisms?
Methodological Answer: Employ fluorescently tagged Oncocin derivatives in bacterial uptake assays combined with confocal microscopy. Use genetic knockouts (e.g., E. coli DnaK-deficient strains) to identify target interactions. Pair these with proteomic analyses (e.g., pull-down assays) to map binding partners. Validate findings using isothermal titration calorimetry (ITC) for binding affinity measurements .
Q. How can conflicting data on Oncocin’s cleavage sites in different biological matrices be systematically resolved?
Methodological Answer: Perform parallel degradation studies in commercial serum, EDTA plasma, and whole blood to isolate protease contributions. Use Edman degradation or tandem mass spectrometry to identify cleavage sites. Compare results with computational models (e.g., protease specificity predictors) to pinpoint enzyme families involved. For example, Onc72 degradation in plasma suggests coagulation-independent proteases .
Q. What strategies enhance Oncocin’s proteolytic stability without compromising its antimicrobial activity?
Methodological Answer: Rational design should focus on residue substitutions (e.g., D-arginine at position 19 in Onc112) that resist cleavage while maintaining hydrophobic interactions with bacterial targets. Test analogs in iterative stability-activity assays: first, measure serum half-life via HPLC; second, assess MICs against priority pathogens. Onc112’s 96% stability in blood after 1 hour exemplifies this approach .
How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize Oncocin-related research questions?
Methodological Answer: For novelty, explore understudied aspects like Oncocin’s synergy with β-lactam antibiotics. For feasibility, ensure access to pathogen strains and peptide synthesis facilities. Address relevance by targeting WHO-priority pathogens (e.g., carbapenem-resistant Acinetobacter). Ethical considerations include using animal-derived sera with proper documentation .
Methodological Considerations for Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response data in Oncocin efficacy studies?
Methodological Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 values. For multi-variable experiments (e.g., pH or salt effects), apply ANOVA with post-hoc tests. Advanced models like mixed-effects analysis can account for batch variations in peptide synthesis .
Q. How should researchers control for batch-to-batch variability in synthetic Oncocin analogs?
Methodological Answer: Implement quality control via MALDI-TOF mass spectrometry and reverse-phase HPLC for purity checks. Include internal standards in bioassays (e.g., a stable reference peptide) to normalize activity data. Document synthesis protocols (e.g., solid-phase peptide synthesis parameters) in detail to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
